(((7-Bromoheptyl)oxy)methyl)benzene (((7-Bromoheptyl)oxy)methyl)benzene
Brand Name: Vulcanchem
CAS No.: 94427-22-2
VCID: VC4135463
InChI: InChI=1S/C14H21BrO/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2
SMILES: C1=CC=C(C=C1)COCCCCCCCBr
Molecular Formula: C14H21BrO
Molecular Weight: 285.22

(((7-Bromoheptyl)oxy)methyl)benzene

CAS No.: 94427-22-2

Cat. No.: VC4135463

Molecular Formula: C14H21BrO

Molecular Weight: 285.22

* For research use only. Not for human or veterinary use.

(((7-Bromoheptyl)oxy)methyl)benzene - 94427-22-2

Specification

CAS No. 94427-22-2
Molecular Formula C14H21BrO
Molecular Weight 285.22
IUPAC Name 7-bromoheptoxymethylbenzene
Standard InChI InChI=1S/C14H21BrO/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2
Standard InChI Key BZMIZZYCYWAKIC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCCCCCCCBr
Canonical SMILES C1=CC=C(C=C1)COCCCCCCCBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(((7-Bromoheptyl)oxy)methyl)benzene, also known as benzyl 7-bromoheptyl ether, consists of a benzene ring connected to a seven-carbon alkyl chain terminated by a bromine atom. The ether linkage (-O-) bridges the aromatic ring and the aliphatic chain, conferring both hydrophobic and reactive properties. The molecular formula C₁₄H₂₁BrO corresponds to a molecular weight of 285.22 g/mol, with an exact mass of 284.07 g/mol .

Table 1: Core Chemical Identifiers

PropertyValueSource
CAS Number94427-22-2
IUPAC Name7-bromoheptoxymethylbenzene
SynonymsBenzyl 7-bromoheptyl ether
Molecular FormulaC₁₄H₂₁BrO
SMILESC1=CC=C(C=C1)COCCCCCCCBr

Physicochemical Properties

Reactivity and Functionalization

The bromine atom at the terminus of the heptyl chain is highly electrophilic, facilitating nucleophilic substitution reactions (e.g., Suzuki-Miyaura cross-coupling) . The benzyl ether group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, broadening its utility in synthetic protocols.

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via Williamson ether synthesis, where 7-bromoheptanol reacts with benzyl bromide under basic conditions. Alternative routes involve halogen exchange reactions or Grignard reagent modifications .

Applications in Organic Chemistry

  • Pharmaceutical Intermediates: Used to introduce hydrophobic chains into drug candidates, enhancing bioavailability .

  • Liquid Crystals: Serves as a precursor for mesogens in LCDs due to its flexible alkyl chain and aromatic core .

  • Polymer Chemistry: Incorporated into block copolymers for self-assembling nanomaterials.

Table 2: Key Industrial Uses

ApplicationMechanismExample
Cross-Coupling ReactionsSuzuki-Miyaura couplingPalladium-catalyzed arylations
AgrochemicalsHerbicide functionalizationAlkyl chain incorporation
Materials ScienceLiquid crystal synthesisMesogen precursor

Recent Advances and Research Directions

Innovations in Synthetic Methodology

Recent studies explore its use in photoinduced decarboxylative alkynylation, where the bromine atom acts as a radical acceptor (see Scheme S8 in ). This approach enables C–C bond formation under mild conditions, expanding access to alkynylated pharmaceuticals .

Emerging Applications

  • Nanotechnology: Integration into supramolecular assemblies for drug delivery systems .

  • Green Chemistry: Catalytic recycling of bromine byproducts to minimize waste.

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